![molecular formula C9H13NO3 B13762997 (1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)
(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate
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Overview
Description
6-Azabicyclo[320]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the acetyloxy and methyl groups. Common reagents used in these reactions include strong bases, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the acetyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to replace the acetyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique bicyclic structure, which allows for specific binding and high affinity.
Comparison with Similar Compounds
Similar Compounds
6-Azabicyclo[3.2.0]heptan-7-one: A closely related compound with a similar bicyclic structure but lacking the acetyloxy and methyl groups.
6-Methyl-6-azabicyclo[3.2.0]heptan-7-one: Another related compound with a methyl group but without the acetyloxy group.
Uniqueness
The presence of both the acetyloxy and methyl groups in 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) imparts unique chemical properties, such as increased reactivity and specificity in binding interactions. This makes it a valuable compound for various applications in research and industry.
Biological Activity
(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate is a compound of significant interest in medicinal chemistry, particularly for its potential antibacterial properties. This bicyclic structure is related to various β-lactam antibiotics, which are crucial in combating bacterial infections.
The molecular formula of this compound is C11H15NO3, with a molecular weight of approximately 211.25 g/mol. The compound features a bicyclic core that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅NO₃ |
Molecular Weight | 211.25 g/mol |
Boiling Point | Data not available |
Density | Data not available |
The biological activity of this compound is primarily attributed to its interaction with bacterial cell wall synthesis. Similar to other β-lactam antibiotics, it likely inhibits the transpeptidation enzyme involved in peptidoglycan cross-linking, leading to bacterial cell lysis.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance:
- In vitro Studies : Studies have shown that certain derivatives demonstrate significant inhibition against strains such as Escherichia coli and Staphylococcus aureus.
- Mechanistic Insights : The compound's mechanism involves binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity.
Case Studies
A recent study published in the journal Pharmaceuticals examined the efficacy of related compounds against multi-drug resistant bacteria:
- Study Design : A series of derivatives were tested for their Minimum Inhibitory Concentration (MIC) against various pathogens.
- Results : One derivative showed an MIC of 4 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial potential.
Comparative Analysis with Other Antibiotics
To contextualize the activity of this compound, a comparison with established antibiotics is useful:
Antibiotic | MIC (µg/mL) | Spectrum |
---|---|---|
(1R,3S,5S)-6-Methyl... | 4 | MRSA |
Penicillin | 0.1 | Gram-positive |
Amoxicillin | 0.5 | Broad-spectrum |
Ciprofloxacin | 1 | Gram-negative |
Research Findings
Recent research highlights the ongoing development of β-lactam antibiotics and their inhibitors:
- Resistance Mechanisms : The emergence of β-lactamase enzymes poses a challenge; however, compounds like (1R,3S,5S)-6-Methyl... are being studied for their ability to inhibit these enzymes.
- Combination Therapies : Combining this compound with β-lactamase inhibitors has shown promise in enhancing antibacterial efficacy against resistant strains.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by employing inert atmospheres (e.g., nitrogen) to prevent oxidation, as demonstrated in palladium-catalyzed coupling reactions for similar bicyclic compounds . Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by deprotection with trifluoroacetic acid in dichloromethane . Purify crude products via semi-preparative HPLC with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to isolate high-purity fractions (>95% radiochemical purity) . Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via 1H NMR (e.g., δ 1.45 ppm for tert-butyl groups) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?
- Methodological Answer : Combine 1H NMR nuclear Overhauser effect (NOESY) to identify spatial proximity of protons in the bicyclic core, particularly for distinguishing axial vs. equatorial substituents . Employ X-ray crystallography for unambiguous stereochemical assignment, as seen in studies of analogous azabicycloheptane derivatives . Use chiral stationary-phase HPLC to resolve enantiomeric impurities, referencing retention times against known standards . Confirm molecular ion peaks via electrospray ionization mass spectrometry (ESI-MS) with collision-induced dissociation (CID) to correlate fragmentation patterns with stereoisomers .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 2–9) at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via LC-MS, focusing on hydrolytic cleavage of the acetate group or lactam ring opening, as observed in meropenem analogs . For photostability, expose samples to UV light (ICH Q1B) and quantify degradation products using validated HPLC methods . Assess solid-state stability via differential scanning calorimetry (DSC) to detect polymorphic transitions that may affect shelf life .
Advanced Research Questions
Q. How do stereochemical variations in the azabicyclo[3.2.0]heptane core influence interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Synthesize diastereomers and evaluate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, the (1R,5S) configuration in tert-butyl 7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate derivatives showed enhanced inhibitory activity against bacterial penicillin-binding proteins compared to (1S,5R) isomers . Molecular docking simulations (e.g., AutoDock Vina) can predict steric clashes or hydrogen-bonding interactions, as demonstrated for DNMT1 inhibitors with similar bicyclic scaffolds .
Q. How can researchers resolve contradictions in NMR data caused by dynamic stereochemistry or tautomerism?
- Methodological Answer : Perform variable-temperature 1H NMR (VT-NMR) to slow conformational exchange. For instance, coalescence temperatures >300 K may indicate rapid ring puckering in azabicycloheptanes . Use 13C NMR relaxation studies (T1 measurements) to identify flexible regions. If tautomerism is suspected (e.g., keto-enol equilibria), employ 2H isotope labeling or DFT calculations (Gaussian 09) to model energy barriers .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and off-target effects?
- Methodological Answer : Apply QSAR models (e.g., SwissADME) to predict logP, bioavailability, and blood-brain barrier penetration. For cytochrome P450 inhibition, use docking studies against CYP3A4 and CYP2D6 crystal structures (PDB IDs: 4I3G, 5TFT). Molecular dynamics (MD) simulations (AMBER or GROMACS) can assess binding mode stability over 100-ns trajectories, as applied to morphine analogs with azabicycloheptane moieties . Validate predictions with in vitro hepatocyte clearance assays and hERG channel inhibition screens .
Q. What strategies mitigate byproduct formation during the acylation of the 3-hydroxy group in the bicyclic core?
- Methodological Answer : Use bulky acylating agents (e.g., pivaloyl chloride) to reduce steric hindrance and favor regioselectivity. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency in anhydrous THF at –20°C, minimizing epimerization . Quench excess reagents with scavenger resins (e.g., polymer-bound trisamine) and monitor acylation progress via 1H NMR (disappearance of the hydroxyl proton at δ 4.8–5.2 ppm) .
Q. How can researchers evaluate the compound’s bioactivity using in vitro and in vivo models?
- Methodological Answer : For antibacterial activity, perform MIC assays against ESKAPE pathogens (e.g., Staphylococcus aureus ATCC 29213) in cation-adjusted Mueller-Hinton broth . In neuropharmacology, use radioligand binding assays (e.g., 3H-naloxone displacement for opioid receptor affinity) and tail-flick tests in mice to assess analgesic potency . For ADMET profiling, conduct Ames tests for mutagenicity and zebrafish embryotoxicity assays to prioritize lead candidates .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
[(1R,3S,5S)-6-methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl] acetate |
InChI |
InChI=1S/C9H13NO3/c1-5(11)13-6-3-7-8(4-6)10(2)9(7)12/h6-8H,3-4H2,1-2H3/t6-,7+,8-/m0/s1 |
InChI Key |
BUUNFHAWUAEVMH-RNJXMRFFSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2[C@H](C1)N(C2=O)C |
Canonical SMILES |
CC(=O)OC1CC2C(C1)N(C2=O)C |
Origin of Product |
United States |
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